molecular formula C25H23NO4S B2584364 (2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine CAS No. 1322292-80-7

(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B2584364
CAS No.: 1322292-80-7
M. Wt: 433.52
InChI Key: KUPXRPIAKVILQM-QPLCGJKRSA-N
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Description

This compound belongs to a class of chromen-2-imine derivatives characterized by a fused benzopyran core, an imine group (C=N) at position 2, and substituents that modulate its physicochemical and biological properties. The structure features:

  • 4-Methylbenzenesulfonyl group (tosyl group): A bulky, electron-withdrawing substituent at position 3, which may improve metabolic stability and solubility via sulfonyl-oxygen hydrogen bonding.
  • 2,3-Dimethylphenyl group: Attached to the imine nitrogen, this substituent introduces steric bulk and lipophilicity, which could affect membrane permeability.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-16-11-13-20(14-12-16)31(27,28)23-15-19-8-6-10-22(29-4)24(19)30-25(23)26-21-9-5-7-17(2)18(21)3/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPXRPIAKVILQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the methoxy and sulfonyl groups. Common reagents used in these reactions include methoxybenzene, sulfonyl chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different chromene derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study this compound for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound’s potential therapeutic effects are being explored, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other chromen-2-imine derivatives, differing primarily in substituents on the aryl group attached to the imine nitrogen and the sulfonyl group. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (R) on Imine N logP Solubility (LogSw) Key Features Reference
(2Z)-N-(2,3-dimethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine Not provided ~433 (estimated) 2,3-dimethylphenyl ~5.5* ~-5.5* High lipophilicity; steric hindrance
(2Z)-N-(3,4-difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine C23H17F2NO4S 441.45 3,4-difluorophenyl 5.57† -5.54† Electronegative F atoms; improved polarity
(2Z)-N-(5-chloro-2-methoxyphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine C24H21ClN2O5S 485.95 5-chloro-2-methoxyphenyl 5.8‡ -5.6‡ Mixed electronic effects (Cl and OCH3)
(2Z)-N-(4-ethylphenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine C25H23NO4S 433.53 4-ethylphenyl 5.57 -5.54 Linear alkyl chain; moderate lipophilicity

*Estimated based on analog data ().
†Calculated values from .
‡Derived from structural trends in .

Key Observations

Substituent Effects on Lipophilicity :

  • The 2,3-dimethylphenyl and 4-ethylphenyl analogs (, target compound) exhibit similar logP values (~5.5), reflecting comparable lipophilicity.
  • The 3,4-difluorophenyl derivative () has a marginally higher logP (5.57) due to fluorine’s inductive electron-withdrawing effect, which paradoxically increases membrane permeability despite its polarity.

The 5-chloro-2-methoxyphenyl substituent () combines electron-withdrawing (Cl) and electron-donating (OCH3) groups, creating a balanced electronic profile suitable for targeting diverse biological systems. The 4-ethylphenyl group () offers minimal steric hindrance compared to 2,3-dimethylphenyl, possibly improving binding pocket accommodation.

Synthetic Accessibility :

  • Common synthetic steps include:

  • Imine formation via condensation of chromen-2-amine derivatives with substituted benzaldehydes (inferred from ).
  • Sulfonylation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., K2CO3 in DMF, as in ).

Structural Characterization :

  • X-ray crystallography (using software like SHELX or ORTEP-III ) is critical for confirming the Z-configuration of the imine group and sulfonyl group orientation.

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